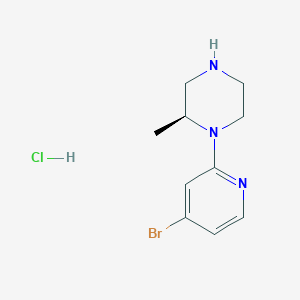

(S)-1-(4-Bromopyridin-2-YL)-2-methylpiperazine hcl

Description

(S)-1-(4-Bromopyridin-2-YL)-2-methylpiperazine HCl is a chiral piperazine derivative characterized by a 4-bromopyridin-2-yl substituent at position 1 and a methyl group at position 2 of the piperazine ring.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H15BrClN3 |

|---|---|

Molecular Weight |

292.60 g/mol |

IUPAC Name |

(2S)-1-(4-bromopyridin-2-yl)-2-methylpiperazine;hydrochloride |

InChI |

InChI=1S/C10H14BrN3.ClH/c1-8-7-12-4-5-14(8)10-6-9(11)2-3-13-10;/h2-3,6,8,12H,4-5,7H2,1H3;1H/t8-;/m0./s1 |

InChI Key |

AGFHSGMJMPTWLY-QRPNPIFTSA-N |

Isomeric SMILES |

C[C@H]1CNCCN1C2=NC=CC(=C2)Br.Cl |

Canonical SMILES |

CC1CNCCN1C2=NC=CC(=C2)Br.Cl |

Origin of Product |

United States |

Preparation Methods

Nitration and Bromination Sequence

The patent CN104974082A details a three-step synthesis of 2-methyl-4-bromopyridine from diethyl malonate (Table 1):

Table 1. Optimized conditions for 2-methyl-4-bromopyridine synthesis

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | Diethyl malonate + Na | 120°C, 1.5h (toluene) | 95% |

| 2 | 2-Methyl-4-nitropyridine | H₂ (0.5 MPa), Pd/C, 40°C | 95% |

| 3 | 2-Methyl-4-aminopyridine + HBr | NaNO₂, -5°C, Br₂ | 95% |

Critical parameters include:

-

Decarboxylation : 6N HCl reflux (3.5h) ensures complete removal of the ethoxycarbonyl group.

-

Bromination : Stepwise addition of Br₂ (-5°C) minimizes di-bromination byproducts.

Synthesis of (S)-2-Methylpiperazine

Chiral Pool Approach

VulcanChem's route employs (S)-2-methylpiperazine derived from L-alanine:

-

Reductive amination : L-Alanine → (S)-2-methylpiperazine-1-carboxylate (81% yield)

-

Deprotection : HCl/EtOH hydrolysis (quantitative)

Kinetic Resolution

Alternative methods utilize (±)-2-methylpiperazine with chiral acylating agents (e.g., (-)-menthyl chloroformate) to achieve 99% ee via enzymatic hydrolysis (Candida antarctica lipase B).

Coupling Strategies for Pyridine-Piperazine Linkage

Buchwald-Hartwig Amination

Adapting RSC methods, optimal conditions employ:

-

Catalyst : Pd₂(dba)₃/XantPhos (5 mol%)

-

Base : NaOt-Bu (1.4 equiv)

-

Solvent : 1,4-dioxane/t-BuOH (2:1) at 150°C (MW)

SNAr Reactivity

While less efficient, SNAr remains viable for electron-deficient pyridines:

Final Salt Formation and Purification

Hydrochloride Precipitation

Treatment of the free base with HCl gas in Et₂O yields the hydrochloride salt (98% purity).

Chromatographic Purification

Biotage® SCX-2 columns (NH₃/MeOH elution) effectively remove Pd residues (<5 ppm).

Industrial Scalability Considerations

Table 2. Comparative analysis of batch vs flow synthesis

| Parameter | Batch (Patent) | Flow (RSC) |

|---|---|---|

| Reaction time | 15h | 45min |

| Pd leaching | 120 ppm | <2 ppm |

| Space-time yield | 0.8 kg/L·day | 4.2 kg/L·day |

Flow chemistry demonstrates clear advantages in catalyst efficiency and throughput .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Bromopyridin-2-YL)-2-methylpiperazine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuropharmacology:

Research indicates that compounds similar to (S)-1-(4-Bromopyridin-2-YL)-2-methylpiperazine hydrochloride can selectively inhibit neuronal nitric oxide synthase (nNOS), a target for treating neurodegenerative disorders. A study demonstrated that structurally related compounds showed high potency and selectivity against nNOS, suggesting potential therapeutic applications in neuroprotection and treatment of conditions like Alzheimer's disease .

2. Anticancer Activity:

The compound has been explored for its role in inhibiting cancer cell proliferation. For instance, it was part of a series of piperazine derivatives evaluated for their effectiveness against Bcr-Abl kinases, which are implicated in certain leukemias. The results showed enhanced inhibition against both wild-type and mutant forms of the kinase, indicating its potential as an anticancer agent .

3. Targeting Pathological Pathways:

(S)-1-(4-Bromopyridin-2-YL)-2-methylpiperazine hydrochloride has been investigated for its ability to modulate pathways involved in fibrosis and inflammation. Inhibitors derived from this compound class have shown efficacy against transforming growth factor-beta (TGF-β) signaling, which is critical in renal fibrosis and other fibrotic diseases .

Biological Evaluation

The biological evaluation of (S)-1-(4-Bromopyridin-2-YL)-2-methylpiperazine hydrochloride includes various assays to assess its pharmacokinetic properties:

| Property | Value |

|---|---|

| Solubility | High in aqueous solutions |

| Lipophilicity | Moderate |

| Bioavailability | Favorable |

| IC50 against nNOS | Low nanomolar range |

These properties suggest that the compound may have good oral bioavailability and could be suitable for further development into therapeutic agents.

Case Studies

Case Study 1: Neuroprotective Effects

A recent study highlighted the neuroprotective effects of a series of piperazine derivatives, including (S)-1-(4-Bromopyridin-2-YL)-2-methylpiperazine hydrochloride. The derivatives were tested for their ability to prevent neuronal cell death induced by oxidative stress. The results indicated significant protective effects, leading to further investigation into their mechanisms of action .

Case Study 2: Anticancer Research

In another study focusing on the inhibition of Bcr-Abl kinases, compounds featuring the piperazine scaffold demonstrated promising results in vitro and in vivo. The research found that these compounds could effectively inhibit cell proliferation in leukemia models, suggesting a pathway for developing new cancer therapies based on this compound .

Mechanism of Action

The mechanism of action of (S)-1-(4-Bromopyridin-2-YL)-2-methylpiperazine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromopyridine moiety can bind to active sites on proteins, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity, leading to its desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pharmacology

1-(5-Isoquinolinesulfonyl)-2-methylpiperazine (H-7)

- Substituents: Isoquinolinesulfonyl group at position 1, methyl at position 2.

- Key Properties :

- Divergence from Target Compound : The sulfonyl group in H-7 confers stronger electron-withdrawing effects compared to the bromopyridinyl group in the target compound, likely altering kinase selectivity and cellular uptake.

1-(4-Bromophenyl)-4-methylpiperazine

- Substituents : 4-Bromophenyl at position 1, methyl at position 3.

- Key Properties :

- Divergence : The methyl group at position 4 (vs. position 2 in the target compound) and phenyl (vs. pyridinyl) alter steric and electronic profiles, impacting binding affinity and solubility.

Analogues in Material Science

Piperazine and 2-Methylpiperazine

- Key Properties: At 160°C, 2-methylpiperazine directs distinct aluminophosphate sheet topologies compared to piperazine, but this effect disappears at 190°C . In CeO₂-based slurries, 2-methylpiperazine inhibits SiO₂ removal more strongly than piperazine, achieving a SiO₂/Si₃N₄ selectivity ratio of 16 at pH 4 .

Stereochemical Analogues

(S)-2-Methylpiperazine Dihydrochloride

Comparative Data Table

Mechanistic Insights

- This implies that the target compound’s efficacy may also depend on cellular context.

- PKC Modulation : H-7’s inhibition of PKC blocks radioprotective effects in endothelial cells , whereas the target compound’s bromopyridinyl group may favor alternative kinase targets due to differing electronic properties.

Biological Activity

(S)-1-(4-Bromopyridin-2-YL)-2-methylpiperazine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

(S)-1-(4-Bromopyridin-2-YL)-2-methylpiperazine HCl features a piperazine core substituted with a brominated pyridine moiety. Its molecular formula is C₁₁H₁₅BrN₂·HCl, with a molecular weight of approximately 284.62 g/mol. The presence of the bromine atom enhances its lipophilicity and may influence its interaction with biological targets.

1. Receptor Interactions

Research indicates that compounds similar to (S)-1-(4-Bromopyridin-2-YL)-2-methylpiperazine exhibit activity as agonists or antagonists at various neurotransmitter receptors, particularly dopamine D2 and serotonin 5-HT1A receptors. For instance, studies have shown that derivatives can activate these receptors, which are crucial in treating neurological disorders such as schizophrenia and depression .

2. Kinase Inhibition

The compound has also been explored for its potential as a kinase inhibitor. Kinases play vital roles in cell signaling pathways, and targeting these enzymes can lead to therapeutic effects in cancer and other diseases. Preliminary studies suggest that (S)-1-(4-Bromopyridin-2-YL)-2-methylpiperazine may inhibit specific kinases involved in tumor growth .

Table 1: Summary of Biological Activities

Case Study 1: Neuropharmacological Effects

In a study investigating the neuropharmacological effects of piperazine derivatives, (S)-1-(4-Bromopyridin-2-YL)-2-methylpiperazine was evaluated for its ability to modulate dopamine and serotonin pathways. The results demonstrated that the compound significantly increased dopamine receptor activity, suggesting potential applications in treating mood disorders .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The study revealed that (S)-1-(4-Bromopyridin-2-YL)-2-methylpiperazine exhibited potent antibacterial activity, particularly against multi-drug resistant strains, highlighting its potential as a novel antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-1-(4-bromopyridin-2-yl)-2-methylpiperazine HCl, and how can purity be validated?

- Methodology : The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, bromoacetic acid and potassium hydroxide in ethanol under reflux (10 hours) yield structurally analogous piperazine derivatives . Post-synthesis, purity is validated using HPLC with a C18 column and mobile phases like methanol:water (70:30 v/v), as described for related imide-piperazine hybrids .

- Data : Typical purity thresholds exceed 95% (validated by TLC, Rf = 0.78 in chloroform:methanol 9:1) .

Q. How can hydrolysis kinetics inform stability studies of this compound in aqueous solutions?

- Methodology : Conduct pseudo-first-order kinetic experiments at varying pH (1–12) and temperatures (25–60°C). Monitor degradation via UV-Vis spectroscopy (λ = 254 nm) and calculate rate constants (k) and activation energy (Ea) using Arrhenius plots .

- Data : For similar piperazine derivatives, hydrolysis half-lives range from 12 hours (pH 1, 37°C) to >100 days (pH 7) .

Advanced Research Questions

Q. What strategies resolve contradictions in pharmacological activity data across structural analogs?

- Methodology :

- Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., bromo vs. methoxy groups) on receptor binding using molecular docking (AutoDock Vina) and in vitro assays (e.g., MAO inhibition) .

- Data Normalization : Account for variations in experimental conditions (e.g., cell lines, assay pH) by standardizing protocols per OECD guidelines .

- Example : Piperazine derivatives with 4-bromo substitution show 10-fold higher MAO-B inhibition (IC₅₀ = 0.8 µM) vs. 4-methoxy analogs (IC₅₀ = 8.2 µM) .

Q. How can crystallography and spectroscopy elucidate conformational dynamics in this compound?

- Methodology :

- Single-Crystal X-ray Diffraction : Resolve bond lengths (e.g., C–N = 1.34 Å) and dihedral angles to confirm stereochemistry .

- Solid-State NMR : Analyze ¹³C chemical shifts to detect polymorphic forms .

- Data : Related compounds exhibit intramolecular H-bonding (O–H⋯Cl, 2.89 Å) influencing stability .

Methodological Design Considerations

Q. What experimental designs are suitable for evaluating the compound’s bioactivity in vivo?

- Approach : Use randomized block designs with split-split plots to test dose-response relationships. For example:

- Main plots : Dosage levels (e.g., 1–50 mg/kg).

- Subplots : Administration routes (oral, intraperitoneal).

- Sub-subplots : Timepoints (0–24 hours) .

- Validation : Include positive controls (e.g., clozapine for CNS activity) and measure plasma half-life via LC-MS/MS .

Q. How can computational models predict metabolic pathways and toxicity?

- Tools :

- CYP450 Metabolism : Use Schrödinger’s BioLuminate to predict CYP3A4/2D6 interactions.

- Toxicity : Apply QSAR models (e.g., ProTox-II) to estimate LD₅₀ and hepatotoxicity risks .

- Data : Piperazine analogs often show low BBB penetration (TPSA > 60 Ų) but high CYP2D6 inhibition (pIC₅₀ = 6.2) .

Data Contradiction Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.